molecular formula C4H3Br2F3O B1354381 3,3-Dibromo-1,1,1-trifluorobutan-2-one CAS No. 382-12-7

3,3-Dibromo-1,1,1-trifluorobutan-2-one

Cat. No. B1354381
CAS RN: 382-12-7
M. Wt: 283.87 g/mol
InChI Key: PGSQEGOEFZQFIB-UHFFFAOYSA-N
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Description

3,3-Dibromo-1,1,1-trifluorobutan-2-one is a chemical compound with the CAS Number: 382-12-7 and Linear Formula: C4H3Br2F3O . It has a molecular weight of 283.87 .


Molecular Structure Analysis

The IUPAC name for this compound is 3,3-dibromo-1,1,1-trifluoro-2-butanone . The InChI code is 1S/C4H3Br2F3O/c1-3(5,6)2(10)4(7,8)9/h1H3 . The InChI key is PGSQEGOEFZQFIB-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 283.87 g/mol . It has a computed XLogP3-AA value of 2.9, a hydrogen bond donor count of 0, and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 . The exact mass is 283.84822 g/mol and the monoisotopic mass is 281.85027 g/mol . The topological polar surface area is 17.1 Ų . The heavy atom count is 10 . The compound has a formal charge of 0 .

Scientific Research Applications

Application 1: Synthesis of Fluorinated Imidazoles and Benzimidazoles

  • Summary of the Application: 3,3-Dibromo-1,1,1-trifluorobutan-2-one is used in the synthesis of fluorinated imidazoles and benzimidazoles . These are privileged scaffolds that are present in many biologically active molecules, natural products, pharmaceuticals, and agrochemicals .
  • Methods of Application: The compound is prepared by bromination of 1,1,1-trifluoroacetone. Its hydrolysis by aqueous sodium acetate affords the corresponding glyoxals in situ, which undergo condensation with aldehydes in the presence of ammonia to produce the corresponding trifluoromethylated imidazoles .
  • Results or Outcomes: The result is the production of fluorinated imidazoles and benzimidazoles . These compounds have a wide range of applications in pharmaceuticals and agrochemicals .

Application 2: Synthesis of Fused Pyrazine Derivatives

  • Summary of the Application: 1,1-Dibromo-3,3,3-trifluoroacetone, a related compound, readily forms trifluoropyruvaldehyde hydrate in the presence of aqueous NaOAc, which is a useful intermediate in the synthesis of a fused pyrazine derivative .
  • Methods of Application: The compound forms trifluoropyruvaldehyde hydrate in the presence of aqueous NaOAc .
  • Results or Outcomes: The result is a useful intermediate in the synthesis of a fused pyrazine derivative .

Application 3: Synthesis of 3-(benzyloxy)-N-3,3,3-trifluoropropyl-16,17-seco-estra-1,3,5(10)-triene-16,17-imide

  • Summary of the Application: 3-Bromo-1,1,1-trifluoropropane, a related compound, is used in the synthesis of 3-(benzyloxy)-N-3,3,3-trifluoropropyl-16,17-seco-estra-1,3,5(10)-triene-16,17-imide .
  • Methods of Application: The specific methods of application are not provided in the source .
  • Results or Outcomes: The result is the production of 3-(benzyloxy)-N-3,3,3-trifluoropropyl-16,17-seco-estra-1,3,5(10)-triene-16,17-imide .

Application 4: Synthesis of [N-hydroxy-N-(1-trifluoromethylethenyl)]amido diethylphosphate

  • Summary of the Application: 3-Bromo-1,1,1-trifluoropropane, a related compound, is used in the synthesis of [N-hydroxy-N-(1-trifluoromethylethenyl)]amido diethylphosphate .
  • Methods of Application: The specific methods of application are not provided in the source .
  • Results or Outcomes: The result is the production of [N-hydroxy-N-(1-trifluoromethylethenyl)]amido diethylphosphate .

Application 5: Synthesis of β,β′-dimethylated dithieno [3,2- b :2′,3′- d ]pyrroles

  • Summary of the Application: 3,3-Dibromo-1,1,1-trifluorobutan-2-one is used in the synthesis of β,β′-dimethylated dithieno [3,2- b :2′,3′- d ]pyrroles . These are electron-rich building blocks, which were converted to corresponding conducting polymers and to functional dyes for organic electronic applications .
  • Methods of Application: The specific methods of application are not provided in the source .
  • Results or Outcomes: The result is the production of β,β′-dimethylated dithieno [3,2- b :2′,3′- d ]pyrroles . These compounds have a wide range of applications in organic electronics .

Application 6: Synthesis of 3-Bromo-1,1,1-trifluoropropane

  • Summary of the Application: 3-Bromo-1,1,1-trifluoropropane, a related compound, is used in the synthesis of 3-(benzyloxy)-N-3,3,3-trifluoropropyl-16,17-seco-estra-1,3,5(10)-triene-16,17-imide and [N-hydroxy-N-(1-trifluoromethylethenyl)]amido diethylphosphate .
  • Methods of Application: The specific methods of application are not provided in the source .
  • Results or Outcomes: The result is the production of 3-(benzyloxy)-N-3,3,3-trifluoropropyl-16,17-seco-estra-1,3,5(10)-triene-16,17-imide and [N-hydroxy-N-(1-trifluoromethylethenyl)]amido diethylphosphate .

Safety And Hazards

The safety information for this compound can be found in its Material Safety Data Sheet (MSDS) . It’s always important to handle chemicals with care and use appropriate personal protective equipment.

properties

IUPAC Name

3,3-dibromo-1,1,1-trifluorobutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Br2F3O/c1-3(5,6)2(10)4(7,8)9/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSQEGOEFZQFIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C(F)(F)F)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Br2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70474198
Record name 3,3-Dibromo-1,1,1-trifluorobutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dibromo-1,1,1-trifluorobutan-2-one

CAS RN

382-12-7
Record name 3,3-Dibromo-1,1,1-trifluoro-2-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=382-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3-Dibromo-1,1,1-trifluorobutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HH Patel - 1989 - search.proquest.com
The inhibition of riboflavin biosynthesis provides a strategy for the development of therapeutically useful antibiotics. Selective toxicity to the parasite and not the host could be achieved, …
Number of citations: 3 search.proquest.com

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